(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is a heterocyclic organic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring. This can be achieved through reactions with halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)aldehyde or (2-Bromo-3-chloro-5-fluoropyridin-4-yl)carboxylic acid.
Reduction: Formation of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)hydrocarbon.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through halogen bonding and hydrogen bonding makes it a candidate for the development of new therapeutic agents .
Industry
In the agrochemical industry, this compound is investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests .
Mechanism of Action
The mechanism of action of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2-Bromo-3-chloropyridine
Uniqueness
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a distinct electronic environment and reactivity profile compared to other similar compounds. This unique halogenation pattern allows for selective functionalization and interaction with biological targets .
Properties
IUPAC Name |
(2-bromo-3-chloro-5-fluoropyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1,11H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGCMGAKPWDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.